1-(difluoromethyl)-N-(3,5-dimethyl-1,2-oxazol-4-yl)-5-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
1-(DIFLUOROMETHYL)-N~3~-(3,5-DIMETHYL-4-ISOXAZOLYL)-5-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a pyrazole ring substituted with a difluoromethyl group, an isoxazole ring, and a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 1-(DIFLUOROMETHYL)-N~3~-(3,5-DIMETHYL-4-ISOXAZOLYL)-5-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent.
Isoxazole Ring Formation: The isoxazole ring can be formed through a cycloaddition reaction involving a nitrile oxide and an alkene.
Carboxamide Formation: The carboxamide group can be introduced by reacting the intermediate with an amine under appropriate conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(DIFLUOROMETHYL)-N~3~-(3,5-DIMETHYL-4-ISOXAZOLYL)-5-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Cycloaddition: The isoxazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(DIFLUOROMETHYL)-N~3~-(3,5-DIMETHYL-4-ISOXAZOLYL)-5-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly as a lead compound for new therapeutic agents.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(DIFLUOROMETHYL)-N~3~-(3,5-DIMETHYL-4-ISOXAZOLYL)-5-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-(DIFLUOROMETHYL)-N~3~-(3,5-DIMETHYL-4-ISOXAZOLYL)-5-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
1-(TRIFLUOROMETHYL)-N~3~-(3,5-DIMETHYL-4-ISOXAZOLYL)-5-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE: This compound has a trifluoromethyl group instead of a difluoromethyl group, which may affect its chemical and biological properties.
1-(DIFLUOROMETHYL)-N~3~-(3,5-DIMETHYL-4-ISOXAZOLYL)-5-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE: This compound has a different substitution pattern on the pyrazole ring, which may influence its reactivity and biological activity.
The uniqueness of 1-(DIFLUOROMETHYL)-N~3~-(3,5-DIMETHYL-4-ISOXAZOLYL)-5-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific substitution pattern and the presence of both difluoromethyl and isoxazole groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12F2N4O2 |
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Molecular Weight |
270.24 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-(3,5-dimethyl-1,2-oxazol-4-yl)-5-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C11H12F2N4O2/c1-5-4-8(15-17(5)11(12)13)10(18)14-9-6(2)16-19-7(9)3/h4,11H,1-3H3,(H,14,18) |
InChI Key |
DMKAZCMHWMURAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(F)F)C(=O)NC2=C(ON=C2C)C |
Origin of Product |
United States |
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